2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-pyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A 2-(4-chlorophenyl)-2-oxoethylthio substituent at position 2, contributing electron-withdrawing and halogen-bonding properties.
- A partially saturated 6,7-dihydro ring system, which may influence conformational flexibility and binding interactions.
This class of compounds is of significant interest due to their structural similarity to dihydropyrimidine derivatives, which exhibit diverse pharmacological activities such as antitumor, antibacterial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-13-2-8-16(9-3-13)24-20(26)19-17(10-11-27-19)23-21(24)28-12-18(25)14-4-6-15(22)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYSVBAJSSQGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound’s IUPAC name is This compound . Its molecular formula is with a molecular weight of approximately 404.91 g/mol . The presence of sulfur in the thieno ring enhances its lipophilicity, facilitating cellular penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as urease, which is relevant in treating conditions like kidney stones. Thiadiazole derivatives, similar in structure to this compound, have been documented for their enzyme inhibitory properties .
- Receptor Binding : It may interact with specific receptors on cell surfaces, modulating critical signaling pathways. This interaction can influence various cellular responses and contribute to its therapeutic effects.
- DNA Interaction : The compound may also interact with DNA, affecting gene expression and cellular functions. This aspect is crucial for compounds with anticancer properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : Studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls or inhibiting vital metabolic processes .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several case studies highlight the biological activity of this compound:
- A study conducted by Kumar et al. (2009) demonstrated the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .
- Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through modulation of signaling pathways involved in cell growth and survival.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes linked to cancer progression and other diseases. It may act on specific targets within metabolic pathways, thereby influencing cellular functions related to tumor growth and metastasis.
Antimicrobial Activity
There is emerging evidence suggesting that this compound could possess antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have been reported to exhibit activity against bacterial strains, indicating potential applications in treating infections.
Case Studies
Several case studies provide insights into the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a related thieno[3,2-d]pyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.
- Antimicrobial Effects : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound could be further explored for its potential as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related analogs based on substituents and pharmacological relevance:
Structural and Functional Insights
- Substituent Effects on Bioactivity :
- 2-Methoxyphenyl: Introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability. Morpholino-oxoethylthio (): The morpholine ring improves aqueous solubility, a critical factor in drug-likeness and oral bioavailability.
- Conformational Analysis: The dihydropyrimidine ring in adopts an envelope conformation, with the 4,4,6-methyl substituents inducing steric hindrance. This conformation may limit rotational freedom compared to the 6,7-dihydrothieno-pyrimidinone core in the target compound .
Research Findings and Implications
- ADMET Considerations :
- Lipophilicity : The p-tolyl group in the target compound may increase logP compared to methoxy-containing analogs, necessitating formulation optimization for solubility.
- Metabolic Stability : Morpholine-containing derivatives (e.g., ) are less prone to rapid hepatic clearance due to reduced cytochrome P450 interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidinone core. Key steps include:
- Sulfhydryl functionalization : Introduce the thioether group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Substituent coupling : Attach the 4-chlorophenyl and p-tolyl groups using Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Monitor purity via TLC (Rf ~0.5 in CHCl₃/MeOH 5:1) .
- Optimization Parameters : Adjust solvent polarity (DMF for solubility vs. THF for reactivity), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for nucleophilic reagents) to maximize yield (target >70%) and minimize by-products .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ ~2.3 ppm for p-tolyl methyl; δ ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight .
- X-ray Crystallography : Resolve 3D conformation, bond angles, and dihedral angles for the thieno-pyrimidine core (e.g., C–S bond length ~1.75 Å) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoethyl group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and target interactions?
- Methodological Answer :
- Physicochemical Properties : Use tools like SwissADME to calculate logP (~3.5 for lipophilicity), topological polar surface area (~90 Ų), and bioavailability scores .
- Docking Studies : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (e.g., pyrimidinone oxygen with catalytic lysine residues) and π-π stacking (aromatic groups with hydrophobic pockets) .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS to prioritize derivatives .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cellular viability assays (e.g., MTT) to rule off-target effects .
Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to alter electronic density and reduce off-target binding .
- Ring Saturation : Compare activity of dihydrothieno-pyrimidinone vs. fully aromatic analogs to assess conformational flexibility .
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl to improve metabolic stability while retaining potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
